4-(4-Aminopiperazin-1-yl)benzoic acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted benzoic acids containing heterocyclic substituents. The complete systematic name "4-(4-Aminopiperazin-1-yl)benzoic acid" accurately describes the molecular architecture through its component parts, beginning with the core benzoic acid structure and proceeding through the piperazine ring system to the terminal amino functional group. The structural representation reveals a benzene ring bearing a carboxylic acid group at position 1 and a substituted piperazine ring at position 4, with the piperazine ring itself bearing an amino group at position 4 of the six-membered saturated heterocycle.
The molecular structure can be systematically deconstructed into three primary structural domains: the benzoic acid moiety providing the carboxylic acid functionality and aromatic core, the piperazine ring system serving as a flexible linker with basic nitrogen centers, and the terminal amino group contributing additional basicity and hydrogen bonding capability. This arrangement creates a molecule with a theoretical molecular formula of C₁₁H₁₆N₄O₂, reflecting the integration of eleven carbon atoms, sixteen hydrogen atoms, four nitrogen atoms, and two oxygen atoms into a single molecular entity. The presence of multiple nitrogen atoms within the structure introduces significant potential for protonation under physiological conditions, while the carboxylic acid group provides a site for deprotonation, suggesting amphoteric behavior in aqueous solutions.
Comparative Analysis of Related Piperazine-Benzene Carboxylic Acid Derivatives
The structural landscape of piperazine-benzoic acid derivatives encompasses a diverse array of compounds that share the fundamental benzene-piperazine connectivity while differing in substitution patterns and functional group arrangements. Analysis of related compounds provides crucial context for understanding the unique properties and potential applications of 4-(4-Aminopiperazin-1-yl)benzoic acid within this chemical family. The compound 4-(4-Methylpiperazin-1-yl)benzoic acid, bearing the molecular formula C₁₂H₁₆N₂O₂ and Chemical Abstracts Service registry number 86620-62-4, represents the closest structural analog where a methyl group replaces the amino functionality. This substitution fundamentally alters the electronic properties and hydrogen bonding capacity of the molecule, with the methyl group providing only hydrophobic character compared to the polar, hydrogen-bonding amino group.
The parent compound 4-(Piperazin-1-yl)benzoic acid, with Chemical Abstracts Service number 85474-75-5 and molecular formula C₁₁H₁₄N₂O₂, provides the foundational structural framework from which the amino-substituted derivative can be conceptually derived. This compound exhibits a molecular weight of 206.24 grams per mole and serves as a pharmaceutical intermediate with established synthetic accessibility. The structural comparison reveals that the addition of the amino group to the piperazine ring increases the molecular weight by approximately 15 atomic mass units while introducing an additional basic center that significantly influences the compound's acid-base behavior and potential biological interactions.
The ethyl-substituted analog 4-(4-Ethylpiperazin-1-yl)benzoic acid hydrochloride, documented under Chemical Abstracts Service registry number 940284-81-1, demonstrates how alkyl substitution patterns influence molecular properties and salt formation tendencies. The hydrochloride salt formation capability observed in this ethyl derivative suggests that the amino-substituted compound may similarly exhibit strong base character requiring acid addition for crystallization and purification purposes. Additionally, the compound 3-(4-Methylpiperazin-1-yl)benzoic acid, with Chemical Abstracts Service number 215309-01-6, illustrates how positional isomerism affects molecular properties, with the meta-substitution pattern potentially altering the electronic distribution and biological activity profile compared to the para-substituted compounds.
Chemical Abstracts Service Registry Number and Molecular Formula Validation
The establishment of a definitive Chemical Abstracts Service registry number for 4-(4-Aminopiperazin-1-yl)benzoic acid requires comprehensive database searches and structural verification procedures that distinguish this specific compound from the numerous related piperazine-benzoic acid derivatives documented in chemical literature. While the compound does not appear to have a widely documented Chemical Abstracts Service number in current literature databases, the systematic approach to molecular formula determination provides a reliable foundation for chemical identification and classification. The theoretical molecular formula C₁₁H₁₆N₄O₂ reflects the precise atomic composition expected for this compound, with validation possible through comparison with established analogs and systematic nomenclature principles.
Molecular formula validation proceeds through systematic analysis of each structural component and its contribution to the overall molecular composition. The benzoic acid core contributes C₇H₅O₂, accounting for seven carbon atoms, five hydrogen atoms, and two oxygen atoms associated with the carboxylic acid functionality and aromatic ring system. The piperazine ring system adds C₄H₈N₂, representing four carbon atoms, eight hydrogen atoms, and two nitrogen atoms that form the six-membered saturated heterocycle. The terminal amino group contributes NH₂, adding one nitrogen atom and two hydrogen atoms to complete the molecular formula. The combined formula C₁₁H₁₆N₄O₂ yields a theoretical molecular weight of 252.27 grams per mole, positioning this compound as moderately sized within the piperazine-benzoic acid derivative family.
Comparative molecular weight analysis with documented analogs provides additional validation for the proposed molecular formula. The parent compound 4-(Piperazin-1-yl)benzoic acid exhibits a molecular weight of 206.24 grams per mole, while the methyl-substituted derivative 4-(4-Methylpiperazin-1-yl)benzoic acid displays a molecular weight of 220.27 grams per mole. The theoretical molecular weight of 252.27 grams per mole for the amino-substituted compound represents a logical progression within this series, with the amino group addition accounting for the 15 atomic mass unit increase compared to the unsubstituted piperazine compound. This systematic relationship supports the validity of the proposed molecular formula and provides confidence in the structural assignment for 4-(4-Aminopiperazin-1-yl)benzoic acid.
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
4-(4-aminopiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C11H15N3O2/c12-14-7-5-13(6-8-14)10-3-1-9(2-4-10)11(15)16/h1-4H,5-8,12H2,(H,15,16) |
InChI Key |
TUEYJFYEVLFRTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical structural and functional distinctions between 4-(4-Aminopiperazin-1-yl)benzoic acid and its analogs:
Preparation Methods
Direct Reductive Alkylation of Piperazine Derivatives
One practical and efficient approach involves the direct reductive alkylation of piperazine derivatives with benzoic acid or its derivatives. Koroleva et al. (2012) reported a method for synthesizing related compounds such as 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid via in situ reductive alkylation of 1-methylpiperazine with benzaldehyde derivatives under mild conditions. This method is characterized by simplicity and good yields, making it suitable for scale-up in drug synthesis.
- Use of 1-methylpiperazine as nucleophile.
- Reductive alkylation proceeds in situ without isolation of intermediates.
- Reaction conditions are mild, typically using reducing agents like sodium triacetoxyborohydride.
- High selectivity and yields.
This strategy can be adapted for 4-(4-aminopiperazin-1-yl)benzoic acid by replacing methylpiperazine with aminopiperazine and using appropriate benzaldehyde or benzoic acid derivatives.
Nucleophilic Substitution on p-Cyanobenzyl Chloride Followed by Hydrolysis
A green synthesis process patented in China (CN104910101A) describes the preparation of 4-(4-methylpiperazin-1-ylmethyl)benzoic acid hydrochloride, an intermediate structurally close to 4-(4-aminopiperazin-1-yl)benzoic acid. The method involves:
- Reaction of p-cyanobenzyl chloride with methylpiperazine in an ethanol-water mixed solvent under heating to form 4-(4-methyl-1-piperazinyl)benzonitrile.
- Subsequent alkaline hydrolysis using sodium hydroxide under reflux to convert the nitrile to the corresponding carboxylic acid.
- Acidification with dilute hydrochloric acid and salt-induced precipitation to isolate the hydrochloride salt of the product.
This method emphasizes environmental friendliness, high yield, and ease of operation, making it suitable for industrial production.
Process summary:
| Step | Reaction | Conditions | Outcome |
|---|---|---|---|
| 1 | p-Cyanobenzyl chloride + methylpiperazine | Ethanol/water, heat | 4-(4-methyl-1-piperazinyl)benzonitrile |
| 2 | Hydrolysis with NaOH | Reflux | 4-(4-methylpiperazin-1-ylmethyl)benzoic acid |
| 3 | Acidification & salt precipitation | Cooling, dilute HCl, NaCl saturation | 4-(4-methylpiperazin-1-ylmethyl)benzoic acid hydrochloride |
Though this patent focuses on the methyl-substituted derivative, the procedure can be adapted for the amino-substituted piperazine analog by substituting methylpiperazine with aminopiperazine.
Comparative Analysis of Preparation Methods
Research Findings and Notes
- The green synthesis method from patent CN104910101A offers a practical industrial route with minimized organic solvent use and no toxic gas emissions, aligning with sustainable chemistry principles.
- Reductive alkylation methods provide a straightforward laboratory-scale synthesis with high specificity, suitable for rapid preparation of analogs.
- The choice of method depends on scale, purity requirements, and availability of starting materials.
- Hydrolysis of nitrile intermediates is a common and effective strategy to access carboxylic acid derivatives in the piperazine series.
- Detailed characterization data (melting points, IR, LC-MS, NMR) are essential for confirming product identity and purity, as demonstrated in related derivative syntheses.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing 4-(4-Aminopiperazin-1-yl)benzoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling a piperazine derivative with a benzoic acid scaffold. Key steps include:
- Nucleophilic substitution : Reacting 4-chlorobenzoic acid with 4-aminopiperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) .
- Catalyst optimization : Use of triethylamine or other bases to neutralize HCl byproducts and improve reaction efficiency .
- Purification : Column chromatography or recrystallization to isolate the product, with purity verified via HPLC (>98%) .
- Critical Variables : Temperature (60–100°C), solvent choice, and stoichiometric ratios of reactants significantly impact yield.
Q. How can structural characterization of 4-(4-Aminopiperazin-1-yl)benzoic acid be performed to confirm its identity and purity?
- Methodological Answer :
- NMR spectroscopy : - and -NMR to confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH protons) and benzoic acid moiety (δ 7.8–8.2 ppm for aromatic protons) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (CHNO, theoretical 221.116 g/mol) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content to verify stoichiometry .
Q. What safety protocols should be followed when handling 4-(4-Aminopiperazin-1-yl)benzoic acid in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- First aid measures : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .
- Toxicity mitigation : Conduct preliminary toxicity assays (e.g., Ames test) due to limited toxicological data .
Advanced Research Questions
Q. How does the structural modification of the piperazine ring in 4-(4-Aminopiperazin-1-yl)benzoic acid influence its bioactivity, particularly in kinase inhibition?
- Methodological Answer :
- Comparative studies : Synthesize analogs with substituted piperazines (e.g., methyl or bromo groups) and evaluate IC values against kinase targets (e.g., EGFR or VEGFR) .
- Molecular docking : Use software like AutoDock Vina to predict binding interactions between modified piperazine moieties and kinase active sites .
- SAR analysis : Correlate electronic effects (e.g., electron-withdrawing groups) with changes in inhibitory potency .
Q. How can researchers resolve contradictions in bioactivity data between 4-(4-Aminopiperazin-1-yl)benzoic acid and structurally similar compounds?
- Methodological Answer :
- Controlled assays : Replicate studies under standardized conditions (pH 7.4, 37°C) to minimize variability .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .
- Crystallographic analysis : Solve co-crystal structures with target proteins to confirm binding modes and resolve discrepancies .
Q. What experimental design strategies are recommended for studying the pharmacokinetic properties of 4-(4-Aminopiperazin-1-yl)benzoic acid?
- Methodological Answer :
- Factorial design : Optimize variables like dosage, administration route (oral vs. intravenous), and sampling intervals using a 2 factorial approach .
- In vitro models : Assess permeability via Caco-2 cell monolayers and plasma protein binding using equilibrium dialysis .
- In vivo studies : Use radiolabeled compounds (e.g., ) in rodent models to track absorption and excretion .
Q. How can researchers address solubility challenges of 4-(4-Aminopiperazin-1-yl)benzoic acid in aqueous buffers during in vitro assays?
- Methodological Answer :
- Salt formation : Synthesize hydrochloride salts to enhance solubility (e.g., 50 mg/mL in PBS at pH 6.5) .
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin complexes to maintain compound stability .
- pH adjustment : Dissolve in slightly acidic buffers (pH 4–5) where the carboxylic acid group is protonated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
